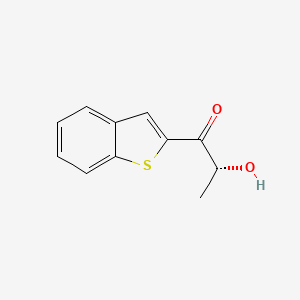
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one is a chiral compound featuring a benzothiophene moiety attached to a hydroxypropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is (2R)-1-(1-Benzothiophen-2-yl)-2-oxopropan-1-one.
Reduction: The major product is (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-ol.
Substitution: The products depend on the substituent introduced to the benzothiophene ring.
Scientific Research Applications
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, leading to various biological effects. The hydroxypropanone structure allows for hydrogen bonding and other interactions that can modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(1-Benzothiophen-2-yl)-2-oxopropan-1-one: This compound is similar but features a ketone group instead of a hydroxy group.
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-ol: This compound has an additional hydroxy group.
Uniqueness
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one is unique due to its specific chiral center and the presence of both a benzothiophene moiety and a hydroxypropanone structure. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
827322-57-6 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2R)-1-(1-benzothiophen-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C11H10O2S/c1-7(12)11(13)10-6-8-4-2-3-5-9(8)14-10/h2-7,12H,1H3/t7-/m1/s1 |
InChI Key |
NMQDSUKXGLIHMQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C(=O)C1=CC2=CC=CC=C2S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


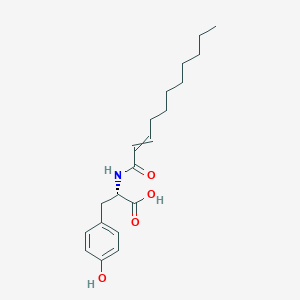
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
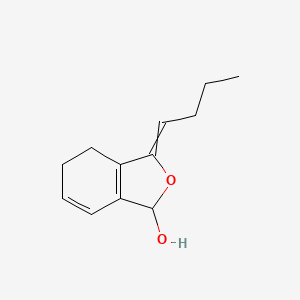
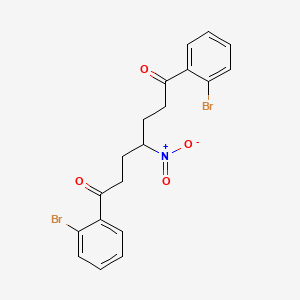
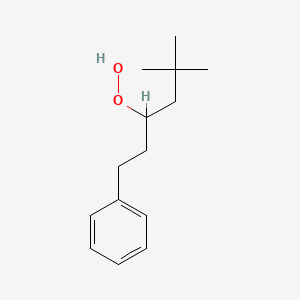

methanone](/img/structure/B14223922.png)
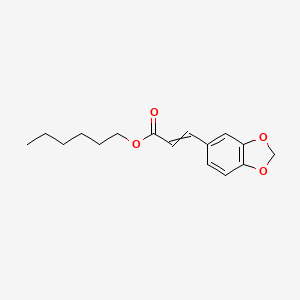
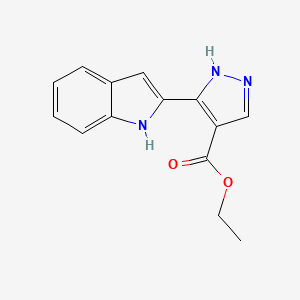

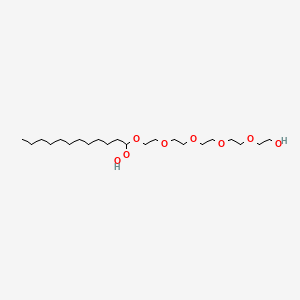
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
